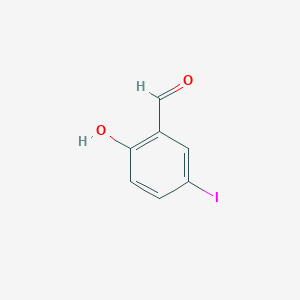

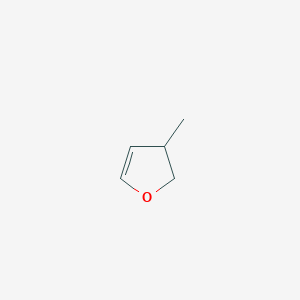

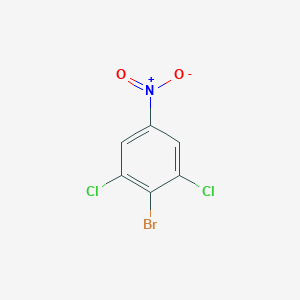

2-Bromo-1,3-dichloro-5-nitrobenzene

Overview

Description

2-Bromo-1,3-dichloro-5-nitrobenzene is a halogenated nitrobenzene derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including pharmaceuticals, dyes, and electroluminescent materials . The presence of multiple halogens and a nitro group on the benzene ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated nitrobenzenes typically involves direct halogenation and nitration reactions. For instance, 1-Bromo-2,4-dinitrobenzene, a related compound, can be synthesized from bromobenzene by nitration in water, achieving high yields and purity . Although the specific synthesis of 2-Bromo-1,3-dichloro-5-nitrobenzene is not detailed in the provided papers, similar methodologies could be applied, considering the reactivity of the halogen substituents and the nitro group.

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes is characterized by the electron-withdrawing effects of both the nitro and halogen groups. These substituents influence the electronic properties of the benzene ring and can affect the stability and reactivity of the compound. For example, the structure of a related aryl-nickel(II) complex was confirmed by X-ray crystallographic analysis, highlighting the importance of molecular structure in understanding the reactivity of such compounds .

Chemical Reactions Analysis

Halogenated nitrobenzenes undergo various chemical reactions, including electrophilic substitutions and reductions. The electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene leads to the formation of 1-nitro-2-vinylbenzene and 1H-indole, demonstrating the reactivity of the bromo and nitro groups under reductive conditions . Similarly, the electrochemical reduction of 2-nitrobromobenzene has been studied, revealing insights into the reaction mechanism and kinetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1,3-dichloro-5-nitrobenzene are influenced by its functional groups. The presence of bromo and chloro substituents, along with the nitro group, would likely result in a compound with significant polarity, potentially affecting its solubility and boiling point. The electron-withdrawing nature of these groups could also impact the compound's UV-Vis and IR spectra, as well as its NMR characteristics .

Scientific Research Applications

Vibrational Spectroscopy Studies

2-Bromo-1,3-dichloro-5-nitrobenzene and related compounds have been studied for their vibrational properties. Research has shown that analyzing the vibrations of substituted benzenes, including trisubstituted benzenes, can help in understanding their structural characteristics. For instance, studies on compounds like 1,3-dichloro-4-fluorobenzene have provided insights into their in-plane and out-of-plane vibrations, leading to a better understanding of their molecular structures (Reddy & Rao, 1994).

Photoelectrochemical Reduction Studies

The photoelectrochemical properties of halogenated nitrobenzenes, including those similar to 2-Bromo-1,3-dichloro-5-nitrobenzene, have been extensively studied. For example, the reduction of p-bromo-nitrobenzene has been analyzed to understand its radical anion formation and the underlying photo-ECE mechanism, which is significant in understanding the chemical behavior of these compounds under various conditions (Compton & Dryfe, 1994).

Nucleophilic Aromatic Substitution Research

Research on nucleophilic aromatic substitution reactions, particularly involving sodium borohydride, has highlighted the role of compounds like 2-Bromo-1,3-dichloro-5-nitrobenzene. These studies shed light on reaction mechanisms, such as the formation of hydride Meisenheimer adducts, which are crucial for understanding the chemical reactions and pathways of similar compounds (Gold, Miri, & Robinson, 1980).

Antifungal Activity Studies

Research into the antifungal properties of substituted nitrobenzenes, including derivatives of 2-Bromo-1,3-dichloro-5-nitrobenzene, has been conducted to assess their effectiveness against various fungal species. These studies are essential in exploring the potential pharmaceutical applications of these compounds (Gershon, McNeil, Parmegiani, & Godfrey, 1971).

Electrophilic Bromination Research

Studies have also been conducted on the electrophilic bromination of nitrobenzene using specific reagents. This research is crucial for understanding the chemical behavior of nitrobenzene derivatives, such as 2-Bromo-1,3-dichloro-5-nitrobenzene, and their reactions with various brominating agents (Sobolev et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Mechanism of Action

Mode of Action

The mode of action of 2-Bromo-1,3-dichloro-5-nitrobenzene involves electrophilic aromatic substitution . In this process, the electrophile (in this case, the bromine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Electrophilic aromatic substitution, the mechanism by which this compound acts, is a fundamental reaction in organic chemistry and biochemistry . It can lead to the formation of various substituted benzene derivatives, which can have diverse effects on biochemical pathways.

Result of Action

Given its potential to form various substituted benzene derivatives through electrophilic aromatic substitution , it could potentially have a wide range of effects depending on the specific derivative formed and its interactions with cellular components.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1,3-dichloro-5-nitrobenzene . Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and the rate of its electrophilic aromatic substitution reactions .

properties

IUPAC Name |

2-bromo-1,3-dichloro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOMBXSGXKFMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433879 | |

| Record name | 2-Bromo-1,3-dichloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,3-dichloro-5-nitrobenzene | |

CAS RN |

98137-94-1 | |

| Record name | 2-Bromo-1,3-dichloro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)

![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)